molecular formula C6H8BrN3O2 B2468822 ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate CAS No. 2090379-45-4

ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate

Cat. No.: B2468822
CAS No.: 2090379-45-4
M. Wt: 234.053
InChI Key: SFHYBOOPWVUOPA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with an amino group, a bromine atom, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of this compound with suitable reagents to form the imidazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, imidazole-based polymers, and oxidized imidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-chloro-1H-imidazole-5-carboxylate
  • Ethyl 2-amino-4-iodo-1H-imidazole-5-carboxylate
  • Ethyl 2-amino-4-fluoro-1H-imidazole-5-carboxylate

Uniqueness

Ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

IUPAC Name

ethyl 2-amino-5-bromo-1H-imidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2/c1-2-12-5(11)3-4(7)10-6(8)9-3/h2H2,1H3,(H3,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFHYBOOPWVUOPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090379-45-4
Record name ethyl 2-amino-4-bromo-1H-imidazole-5-carboxylate
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